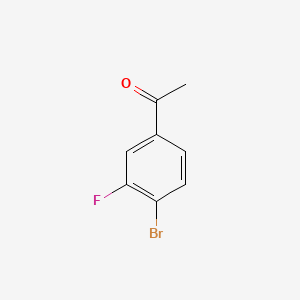

1-(4-BroMo-3-fluorophenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTWSAITPPCBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628540 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304445-49-6 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromo-3-fluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 1-(4-Bromo-3-fluorophenyl)ethanone

CAS Number: 304445-49-6

A Comprehensive Guide for Researchers and Drug Development Professionals

Executive Summary

1-(4-Bromo-3-fluorophenyl)ethanone is a halogenated aromatic ketone that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring, imparts distinct chemical properties that make it a valuable intermediate in the development of complex molecules. This technical guide provides a detailed overview of its physicochemical properties, spectroscopic data, synthesis, and applications, with a particular focus on its role in medicinal chemistry and drug discovery. The presence of ortho-fluorine and para-bromine substituents makes this compound a versatile scaffold for introducing further chemical diversity, particularly in the synthesis of kinase inhibitors and other biologically active agents.

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are fundamental to its application in chemical synthesis. This section summarizes its key quantitative data.

Physicochemical Properties

The compound is typically a colorless to pale yellow liquid or solid and is soluble in common organic solvents, facilitating its use in a wide range of reaction conditions.[1]

| Property | Value | Reference(s) |

| CAS Number | 304445-49-6 | [1] |

| Molecular Formula | C₈H₆BrFO | [1] |

| Molecular Weight | 217.04 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 263.3 °C at 760 mmHg | |

| Density | 1.535 g/cm³ | |

| Flash Point | 113 °C | |

| Synonyms | 4-Bromo-3-fluoroacetophenone, 4'-Bromo-3'-fluoroacetophenone | [1] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound. While comprehensive experimental data is not widely published, predicted proton NMR data provides insight into its chemical structure.

| Spectrum Type | Data (Predicted) |

| ¹H NMR | (400 MHz, DMSO-d₆) δ ppm 7.89-7.84 (m, 2H), 7.71 (dd, 1H, J=8.30, 1.87 Hz), 2.57 (s, 3H) |

Synthesis and Reactivity

This compound is a key intermediate whose reactivity is exploited in the synthesis of more complex molecules. A common reaction involves the further halogenation at the alpha-position of the ketone, demonstrating the reactivity of the acetyl group.

Experimental Protocol: α-Bromination

The following protocol describes the synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, using this compound as the starting material. This reaction highlights the utility of the title compound as a precursor.

Reaction Scheme:

Procedure:

-

A mixture of this compound (1 g, 4.6 mmol) and copper(II) bromide (2.1 g, 9.7 mmol) in ethyl acetate (50 mL) is prepared in a suitable reaction flask.[2]

-

The reaction mixture is stirred for 12 hours at a temperature of 60°C.[2]

-

After 12 hours, the mixture is allowed to cool to room temperature.

-

The cooled mixture is filtered to remove solid residues.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether as the eluent, to yield the final product as a yellow solid (600 mg, 44% yield).[2]

Applications in Drug Discovery and Development

The unique arrangement of functional groups in this compound makes it a valuable starting material for the synthesis of pharmaceutical compounds. Its phenyl ring can be further functionalized, and the ketone group provides a handle for building more complex molecular architectures. This scaffold is particularly relevant in the development of kinase inhibitors.

Role as a Precursor for Kinase Inhibitors

Aromatic ketones are common precursors in the synthesis of heterocyclic compounds that form the core of many kinase inhibitors. For instance, related structures are utilized in the development of inhibitors for Bromodomain-containing protein 4 (BRD4), a key epigenetic regulator implicated in cancer and fibrosis.[3]

BRD4 acts as a "reader" of acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of oncogenes like c-Myc.[3] Inhibiting BRD4 prevents this interaction, leading to the downregulation of oncogenic gene expression and subsequent induction of apoptosis in cancer cells.

The diagram below illustrates the general mechanism of BRD4 and the therapeutic intervention point for inhibitors derived from precursors like this compound.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its defined physicochemical properties and versatile reactivity make it an attractive starting point for the synthesis of novel therapeutic agents, particularly in the realm of oncology and inflammatory diseases. Further exploration of its synthetic utility is likely to uncover new pathways to complex, biologically active molecules, reinforcing its value to the research and pharmaceutical communities.

References

Technical Guide: Physical Properties of 1-(4-Bromo-3-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 1-(4-Bromo-3-fluorophenyl)ethanone, a key intermediate in various synthetic applications, particularly in medicinal chemistry and materials science.[1] This document outlines its fundamental physicochemical characteristics, detailed experimental protocols for their determination, and a logical workflow for a common synthetic transformation.

Core Physical Properties

This compound, identified by the CAS Number 304445-49-6, is an organic compound featuring a ketone functional group and a substituted aromatic ring.[1] The presence of both bromine and fluorine atoms on the phenyl ring imparts unique chemical properties, including enhanced reactivity.[1] The compound typically presents as a colorless to pale yellow liquid or solid, contingent on its purity and ambient conditions.[1]

A summary of its key physical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 304445-49-6 | --INVALID-LINK-- |

| Molecular Formula | C₈H₆BrFO | --INVALID-LINK-- |

| Molecular Weight | 217.04 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid or solid | --INVALID-LINK-- |

| Density | 1.535 g/cm³ | --INVALID-LINK-- |

| Boiling Point | 263.3 °C at 760 mmHg | --INVALID-LINK-- |

| Flashing Point | 113 °C | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents | --INVALID-LINK-- |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For this compound, which can exist as a solid, the following capillary method is employed.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

A small, dry sample of this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample.

-

The tube is inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

The packed capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/minute) to determine an approximate melting range.

-

A second, fresh sample is then heated, with the rate slowed to 1-2 °C/minute as the temperature approaches the approximate melting point.

-

The temperature at which the first liquid droplet appears is recorded as the start of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.

Solubility Determination

Understanding the solubility profile of a compound is essential for its application in synthesis and formulation.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated pipettes

-

Analytical balance

Procedure for Qualitative Solubility:

-

Add approximately 25 mg of this compound to a test tube.

-

Add 0.75 mL of the solvent to be tested (e.g., water, ethanol, acetone, dichloromethane) in portions.

-

After each addition, the mixture is vigorously agitated.

-

The compound is classified as soluble if it completely dissolves. Observations on partial solubility are also recorded.

Procedure for Quantitative Solubility:

-

A saturated solution of this compound is prepared in a specific solvent at a controlled temperature by adding an excess of the compound to the solvent and stirring until equilibrium is reached.

-

The undissolved solid is allowed to settle, and a known volume of the clear supernatant is carefully withdrawn.

-

The solvent is evaporated from the withdrawn sample, and the mass of the remaining dissolved solid is determined.

-

Solubility is then expressed in terms of grams of solute per 100 mL of solvent.

Synthetic Workflow: Bromination

This compound serves as a precursor in various organic syntheses. A common reaction is the α-bromination to form 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone. The logical workflow for this synthesis is depicted below.

Caption: Workflow for the synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone.

References

An In-depth Technical Guide to 1-(4-Bromo-3-fluorophenyl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromo-3-fluorophenyl)ethanone is a halogenated aromatic ketone that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, imparts distinct reactivity and makes it a valuable precursor for the synthesis of a wide range of complex molecules.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its relevance in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The chemical structure of this compound consists of an acetophenone core substituted with a bromine atom at the 4-position and a fluorine atom at the 3-position of the phenyl ring.

Systematic Name: this compound CAS Number: 304445-49-6[2] Molecular Formula: C₈H₆BrFO[2] Molecular Weight: 217.04 g/mol [3]

The presence of the electron-withdrawing fluorine and bromine atoms influences the electronic properties of the aromatic ring and the reactivity of the ketone group.[2] This substitution pattern makes the compound amenable to various chemical transformations, particularly cross-coupling reactions.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid or solid | [1][2] |

| Boiling Point | 263.3 °C at 760 mmHg | [4] |

| Density | 1.535 g/cm³ | [4] |

| Flash Point | 113 °C | [4] |

| Solubility | Soluble in organic solvents | [2] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

A predicted ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the aromatic protons and the methyl protons of the acetyl group.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 7.89-7.84 | m | 2H | Aromatic protons | [4] |

| 7.71 | dd (J = 8.30, 1.87 Hz) | 1H | Aromatic proton | [4] |

| 2.57 | s | 3H | -COCH₃ | [4] |

¹³C NMR and IR Spectroscopy

While specific experimental ¹³C NMR and IR spectra for this compound are not widely published, data for structurally related compounds such as 2-bromo-1-(4-fluorophenyl)ethanone can provide an indication of the expected spectral features. For instance, the ¹³C NMR spectrum of 2-bromo-1-(4-fluorophenyl)ethanone shows a carbonyl carbon signal around 189.8 ppm and signals for the aromatic carbons influenced by the fluorine substituent.[5] The IR spectrum of such compounds typically displays a strong absorption band for the carbonyl group (C=O) stretching vibration.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, with Friedel-Crafts acylation being a prominent method.

Experimental Protocol: Friedel-Crafts Acylation of 1-Bromo-2-fluorobenzene

A plausible synthetic route involves the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[6][7][8][9]

Reaction Scheme:

Synthesis of this compound.

Detailed Methodology:

-

To a stirred solution of 1-bromo-2-fluorobenzene in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride at a controlled temperature (typically 0 °C).

-

Slowly add the acetylating agent (acetyl chloride or acetic anhydride) to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating while monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Reactivity and Applications in Organic Synthesis

The presence of the bromine atom on the aromatic ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex molecular scaffolds.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[10][11][12]

Reaction Scheme:

Suzuki-Miyaura coupling of the target molecule.

Experimental Protocol:

-

In a reaction vessel, combine this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent system (e.g., toluene/ethanol/water).

-

Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify it using column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, involving the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine.[13][14][15][16]

Reaction Scheme:

Buchwald-Hartwig amination of the target molecule.

Experimental Protocol:

-

Combine this compound, the desired amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) in an oven-dried flask under an inert atmosphere.

-

Add an anhydrous solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to the required temperature and monitor its progress.

-

Upon completion, cool the reaction, quench it, and extract the product.

-

Purify the product by column chromatography.

Role in Drug Discovery and Development

Halogenated aromatic ketones are crucial intermediates in the synthesis of numerous biologically active compounds. The structural motif present in this compound is found in various kinase inhibitors, which are a significant class of therapeutic agents, particularly in oncology.[17][18]

Precursor to Kinase Inhibitors

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer.[18][19] Small molecule inhibitors targeting components of this pathway, such as ERK1/2, are of great interest in cancer therapy.[19][20] The 4-bromo-3-fluorophenyl moiety can serve as a key pharmacophore in the design of such inhibitors. The synthesis of these inhibitors often involves the initial elaboration of precursors like this compound through cross-coupling reactions to introduce further molecular complexity and tune the biological activity.

Signaling Pathway and Drug Action:

ERK signaling pathway and inhibitor action.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique structural features allow for a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are instrumental in building the complex molecular architectures of modern drug candidates. This technical guide has provided a detailed overview of its properties, synthesis, and reactivity, highlighting its importance for researchers and professionals in the field of drug discovery and development.

References

- 1. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. maths.tcd.ie [maths.tcd.ie]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 17. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ERK1/2 inhibitors: New weapons to inhibit the RAS-regulated RAF-MEK1/2-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Bromo-3-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-(4-Bromo-3-fluorophenyl)ethanone (CAS No. 304445-49-6). This compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.

Core Compound Data

Molecular Structure and Weight

The molecular formula for this compound is C₈H₆BrFO.[1][2] The molecular weight of this compound has been calculated and is supported by supplier documentation.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrFO | [1][2] |

| Molecular Weight | 217.04 g/mol | [3] |

| CAS Number | 304445-49-6 | [1] |

| Physical State | Colorless to pale yellow liquid or solid | [1][2] |

| Boiling Point | 263.3 °C at 760 mmHg | [3][4] |

| Density | 1.535 g/cm³ | [3][4] |

| Melting Point | Not reported (A similar isomer, 1-(3-Bromo-4-fluorophenyl)ethanone, has a melting point of 57 °C) | [5][6] |

Synthesis and Characterization

The synthesis of this compound can be achieved through various organic chemistry methodologies. Below is a representative synthetic workflow.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known method for the synthesis of 3-fluoro-4-bromo-acetophenone.

-

Amine Hydrolysis: To a closed reaction vessel equipped with stirring and cooling, add 100 parts by mass of 3-fluoro-4-bromo-acetyl chloride and 400 parts by mass of dichloromethane. While maintaining the temperature at 18-24°C, slowly add 41-55 parts by mass of dimethylhydroxylamine hydrochloride under stirring. Continue the reaction for 16-18 hours.

-

Extraction and Concentration: Add 280-300 parts by mass of deionized water to the reaction mixture for extraction. Separate the organic layer and concentrate it under vacuum to obtain solid 3-fluoro-4-bromo-N-methoxy-N-methylbenzeneamine.

-

Nucleophilic Substitution: Add the obtained intermediate to a closed reaction vessel with 400-450 parts by mass of tetrahydrofuran. Cool the mixture to 0-5°C and slowly add 220-240 parts by mass of 3mol/L concentrated methylmagnesium chloride, ensuring the internal temperature does not exceed 24°C. Continue the reaction for 2.5-3.5 hours.

-

Separation and Purification: Add 180-220 parts by mass of deionized water for extraction. Separate the oil layer and perform a second extraction with 280-310 parts by mass of ethyl acetate and 260-280 parts by mass of deionized water. The resulting organic phase is concentrated under vacuum to yield the product.

-

Drying: Dry the solid product for 12-14 hours.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a spectrometer (e.g., 400 MHz).

-

Process the data to identify chemical shifts (δ), coupling constants (J), and integration values to confirm the structure.

-

-

Infrared (IR) Spectroscopy:

-

Place a small amount of the solid sample on the ATR crystal of an FTIR spectrometer.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for functional groups (e.g., C=O stretch for the ketone, C-Br, C-F, and aromatic C-H stretches).

-

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer (e.g., using an ESI or GC-MS interface).

-

Acquire the mass spectrum and identify the molecular ion peak [M]⁺ and characteristic fragmentation patterns.

-

Predicted and Expected Spectral Data

While a full set of experimental spectra is not publicly available, the following data has been predicted and can be expected based on the analysis of similar compounds.

| Technique | Predicted/Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.89-7.84 (m, 2H), 7.71 (dd, J=8.30, 1.87 Hz, 1H), 2.57 (s, 3H)[3][4] |

| ¹³C NMR | Expected peaks for carbonyl carbon (~190-200 ppm), aromatic carbons (110-160 ppm), and methyl carbon (~25-30 ppm). |

| IR Spectroscopy | Characteristic peaks expected for C=O (ketone) stretch (~1680-1700 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), C-F stretch (~1000-1400 cm⁻¹), and C-Br stretch (~500-600 cm⁻¹). |

| Mass Spectrometry | Molecular ion peaks corresponding to the isotopic distribution of bromine ([M]⁺ and [M+2]⁺) at m/z ≈ 216 and 218. |

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the bromo and fluoro substituents provides handles for further chemical modifications, such as cross-coupling reactions, allowing for the construction of complex molecular architectures.

Role as a Kinase Inhibitor Intermediate

This compound and its derivatives have been utilized in the development of inhibitors targeting the RAS/RAF/MEK/ERK signaling pathway .[7][8][][10] This pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[7][] Inhibitors of kinases within this cascade, such as ERK1/2, are of significant interest in oncology.

Use in the Synthesis of TRPV1 Antagonists

Derivatives of this compound have also been explored in the synthesis of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. TRPV1 is an ion channel involved in pain signaling, making its antagonists potential analgesic agents.[11][12]

This technical guide serves as a foundational resource for researchers and developers working with this compound. The provided data and protocols can aid in the synthesis, characterization, and strategic application of this versatile chemical intermediate in the pursuit of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 304445-49-6: this compound [cymitquimica.com]

- 3. Meaningful relationships: the regulation of the Ras/Raf/MEK/ERK pathway by protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, CAS No. 304445-49-6 - iChemical [ichemical.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-(3-Bromo-4-fluorophenyl)ethan-1-one(1007-15-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 8. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Synthesis of 1-(4-Bromo-3-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthesis pathway for 1-(4-bromo-3-fluorophenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. The document provides a comprehensive overview of the synthetic route, including a detailed experimental protocol, quantitative data, and a visual representation of the reaction workflow.

Introduction

This compound is an aromatic ketone that serves as a crucial building block in medicinal chemistry. Its substituted phenyl ring allows for diverse functionalization, making it a valuable precursor for the synthesis of complex molecular architectures with potential therapeutic applications. The most direct and widely utilized method for its preparation is the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene.

Primary Synthesis Pathway: Friedel-Crafts Acylation

The synthesis of this compound is most efficiently achieved through the electrophilic aromatic substitution reaction known as Friedel-Crafts acylation. In this reaction, 1-bromo-2-fluorobenzene is acylated using an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 1-bromo-2-fluorobenzene. The directing effects of the bromo and fluoro substituents guide the acylation to the para position relative to the bromine atom, yielding the desired product.

Experimental Protocol

This protocol is based on established Friedel-Crafts acylation procedures for similar aromatic compounds.

Materials:

-

1-Bromo-2-fluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The flask is cooled in an ice bath to 0-5 °C.

-

Addition of Reactants: A solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride, maintaining the temperature below 10 °C. Following this addition, 1-bromo-2-fluorobenzene (1.0 equivalent) is added dropwise, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is slowly and carefully poured onto crushed ice containing concentrated hydrochloric acid. This is done to quench the reaction and decompose the aluminum chloride complex. The mixture is then transferred to a separatory funnel.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 1-Bromo-2-fluorobenzene | C₆H₄BrF | 175.00 | Starting Material |

| Acetyl chloride | C₂H₃ClO | 78.50 | Acylating Agent |

| Aluminum chloride | AlCl₃ | 133.34 | Catalyst |

| This compound | C₈H₆BrFO | 217.04 | Product |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (400 MHz, DMSO-d6) | δ (ppm): 7.89-7.84 (m, 2H), 7.71 (dd, J=8.30, 1.87 Hz, 1H), 2.57 (s, 3H)[1] |

| Boiling Point | 263.3 °C at 760 mmHg[1] |

| Flash Point | 113 °C[1] |

Note: Experimental data should be acquired for product confirmation.

Mandatory Visualization

The following diagram illustrates the logical workflow of the Friedel-Crafts acylation for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Alternative Synthesis Pathway

An alternative, multi-step synthesis route starts from 3-fluoro-4-bromo-acetyl chloride. This pathway involves an initial amine hydrolysis, followed by a nucleophilic substitution reaction with a Grignard reagent, such as methylmagnesium chloride.[2]

The key steps include:

-

Amine Hydrolysis: 3-fluoro-4-bromo-acetyl chloride is reacted with dimethylhydroxylamine hydrochloride to form an N-methoxy-N-methylamide (Weinreb amide).[2]

-

Nucleophilic Substitution: The resulting Weinreb amide is then treated with methylmagnesium chloride. The Grignard reagent adds to the amide, and upon acidic work-up, yields this compound.[2]

This method, while longer, can be advantageous in certain contexts, particularly for substrate scope and control of reactivity.

Conclusion

The Friedel-Crafts acylation of 1-bromo-2-fluorobenzene remains the most practical and efficient method for the synthesis of this compound on a laboratory scale. This guide provides the necessary details for researchers and drug development professionals to successfully synthesize this important chemical intermediate. The provided experimental protocol, coupled with the quantitative data and workflow visualization, serves as a comprehensive resource for the preparation and characterization of this compound. It is recommended that all experimental work be conducted by trained professionals in a well-equipped chemical laboratory, adhering to all necessary safety precautions.

References

Spectroscopic Analysis of 1-(4-Bromo-3-fluorophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 1-(4-Bromo-3-fluorophenyl)ethanone, a key intermediate in various synthetic pathways. This document is intended to serve as a comprehensive resource, offering available spectral data, detailed experimental protocols for spectroscopic analysis, and a logical workflow for data acquisition and interpretation.

Spectral Data Summary

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.89-7.84 | m | - | 2H, Aromatic |

| 7.71 | dd | 8.30, 1.87 | 1H, Aromatic |

| 2.57 | s | - | 3H, -CH₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz Data Source: iChemical[1]

Note: Experimental ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound are not currently available in publicly accessible databases. The following sections provide standardized protocols for acquiring this data.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques required for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H frequency.

-

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of scans: 16-32, to achieve a good signal-to-noise ratio.

-

Spectral width: A range of -2 to 12 ppm is typically sufficient for most organic molecules.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated sample is preferred for ¹³C NMR due to its lower natural abundance. Use 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Instrument Setup:

-

Follow the same initial setup steps as for ¹H NMR.

-

Tune and match the probe for the ¹³C frequency.

-

-

Acquisition Parameters:

-

Pulse sequence: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Spectral width: Typically 0 to 220 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform, phase correction, and baseline correction as with the ¹H spectrum.

-

Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum:

-

Place a small, representative sample of the compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS).

Protocol (Electron Ionization - EI):

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS Setup:

-

Injector: Set the injector temperature to a value that ensures vaporization without decomposition (e.g., 250 °C).

-

GC Column: Use a standard nonpolar capillary column (e.g., DB-5ms).

-

Oven Program: A temperature ramp is used to elute the compound from the column (e.g., start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min).

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer Parameters (EI):

-

Ionization Energy: Standard 70 eV.

-

Source Temperature: Typically around 230 °C.

-

Mass Range: Scan a mass-to-charge (m/z) range that will encompass the expected molecular ion and fragments (e.g., m/z 40-400).

-

-

Data Analysis:

-

The total ion chromatogram (TIC) will show the retention time of the compound.

-

The mass spectrum corresponding to the chromatographic peak will show the molecular ion (M⁺) and the characteristic fragmentation pattern. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable for the molecular ion and any bromine-containing fragments.

-

Logical Workflow and Data Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, showing how the data from different techniques are integrated for complete structural elucidation.

Caption: Logical workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide on the Solubility of 1-(4-Bromo-3-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Bromo-3-fluorophenyl)ethanone, a compound of interest in medicinal chemistry and materials science.[1] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the expected solubility profile based on its structural analogues, provides a detailed experimental protocol for accurate solubility determination, and presents a relevant synthetic pathway.

Physicochemical Properties

This compound, with the CAS number 304445-49-6, is an organic compound featuring a ketone functional group on a substituted aromatic ring.[1] The presence of bromine and fluorine atoms on the phenyl ring significantly influences its chemical properties, including its reactivity and solubility.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆BrFO | [1] |

| Molecular Weight | 217.04 g/mol | [2] |

| Appearance | Solid | [2] |

| Boiling Point | 263.3 °C at 760 mmHg | [3] |

| Density | 1.535 g/cm³ | [3] |

| Flash Point | 113 °C | [3] |

Solubility Profile

Based on its chemical structure, this compound is expected to be poorly soluble in aqueous solutions and soluble in various organic solvents. The aromatic ring and the halogen substituents contribute to its non-polar character, leading to low solubility in polar solvents like water.[4] Conversely, it is expected to be soluble in non-polar or weakly polar organic solvents.[1][4]

Table 2: Predicted Solubility of this compound in Common Solvents at 25°C

| Solvent | Type | Predicted Solubility |

| Water | Polar Protic | Insoluble / Very Low |

| Ethanol | Polar Protic | Soluble |

| Methanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Dichloromethane | Non-polar | Soluble |

| Toluene | Non-polar | Soluble |

| Hexane | Non-polar | Sparingly Soluble |

Note: The solubility values in this table are predicted based on the behavior of structurally similar compounds and general principles of solubility. Experimental verification is required for precise quantitative data.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data for this compound, the following experimental protocol, based on the well-established shake-flask method, is recommended. This method is considered the gold standard for determining the thermodynamic equilibrium solubility of poorly soluble compounds.[5]

Protocol: Equilibrium Solubility Determination using the Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

2. Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane) of analytical grade

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation

-

Analytical balance

-

Volumetric flasks and pipettes

3. Procedure:

-

Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any undissolved solid particles, filter the aliquot through a syringe filter into a clean vial.

-

Dilution: If necessary, dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC method or another appropriate analytical technique.

-

Calculation: Calculate the solubility of the compound in each solvent, taking into account any dilution factors. Express the solubility in units such as mg/mL or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the equilibrium solubility of a compound.

Logical Relationship: Synthetic Pathway

While no specific signaling pathways involving this compound are readily available, its role as a synthetic intermediate is well-established. The following diagram illustrates a logical workflow for the synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, a related compound, starting from this compound.

Caption: Synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone.

References

- 1. CAS 304445-49-6: this compound [cymitquimica.com]

- 2. 4-Bromo-3-fluoroacetophenone, 96%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 3. This compound, CAS No. 304445-49-6 - iChemical [ichemical.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 1-(4-Bromo-3-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-(4-bromo-3-fluorophenyl)ethanone (CAS No. 304445-49-6), a versatile ketone building block in medicinal chemistry and materials science.[1] Adherence to rigorous safety protocols is paramount when working with this halogenated aromatic compound to mitigate potential risks.

Chemical and Physical Properties

This compound is a substituted aromatic ketone.[1] Its physical and chemical characteristics are summarized in the table below, compiled from various supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 304445-49-6 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₈H₆BrFO | [1][2][3][5][6][7][8] |

| Molecular Weight | 217.04 g/mol | [2][5][6] |

| Appearance | White to off-white or pale yellow solid or crystalline powder.[1][2] | [1][2] |

| Boiling Point | 263.3 °C at 760 mmHg | [3][4] |

| Density | 1.535 g/cm³ | [3][4] |

| Flash Point | 113 °C | [3] |

| Solubility | Practically insoluble in water. Soluble in organic solvents like N,N-Dimethylformamide, methanol, and sparingly soluble in glacial acetic acid and very slightly soluble in chloroform.[1][2] | [1][2] |

Hazard Identification and Safety Precautions

Sources indicate that this compound is harmful if swallowed and causes skin and eye irritation.[9]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Skin and Body Protection: A lab coat and appropriate footwear are required.

Engineering Controls:

-

All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Handling and Storage

General Handling:

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

While specific experimental protocols for every application of this compound are extensive, this section provides detailed methodologies for common laboratory procedures involving this and structurally similar compounds.

General Protocol for Handling Air-Sensitive Reagents

Given that many organometallic reactions involving ketones can be air-sensitive, the following protocol is recommended.[10][11][12][13]

Materials:

-

Schlenk flask or other suitable oven-dried glassware

-

Septum

-

Nitrogen or Argon source

-

Syringes and needles

-

Cannula (double-tipped needle)

Procedure:

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (Nitrogen or Argon).

-

Inert Atmosphere: Assemble the glassware and purge with an inert gas. A slight positive pressure of the inert gas should be maintained throughout the experiment.

-

Reagent Transfer: Use a syringe or cannula to transfer air-sensitive reagents to the reaction vessel containing this compound.

-

Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).

-

Work-up: Quench the reaction and perform the work-up under an inert atmosphere until the air-sensitive components have been neutralized.

Protocol for Claisen-Schmidt Condensation to Synthesize Chalcones

This compound can be a precursor for the synthesis of chalcones, which are known for their diverse biological activities. The following is a general protocol for the Claisen-Schmidt condensation.[14][15][16][17]

Materials:

-

This compound

-

Aromatic aldehyde

-

Ethanol

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

-

Stirring apparatus

-

Round-bottom flask

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve this compound and the aromatic aldehyde in ethanol in a round-bottom flask.

-

Base Addition: Slowly add the aqueous NaOH or KOH solution to the stirred mixture.

-

Reaction: Continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Precipitation: Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

-

Isolation: Collect the solid product by vacuum filtration, wash with water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Potential Biological Significance and Research Applications

While specific signaling pathways for this compound are not yet elucidated, the broader class of substituted acetophenones and their derivatives, such as chalcones, have garnered significant interest in drug discovery.

Neuroprotective Effects: Several studies have highlighted the neuroprotective properties of acetophenone derivatives.[18][19][20][21][22] For instance, some benzylideneacetophenones have shown to inhibit glutamate-induced neurotoxicity and suppress inflammatory responses in microglia.[18] These effects are often mediated through pathways like the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways.[18] Given its structure, this compound serves as a valuable starting material for synthesizing libraries of compounds to be screened for neuroprotective activities.

GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in various diseases, including Alzheimer's disease, bipolar disorder, and cancer.[23][24][25][26][27] Certain acetophenone derivatives have been identified as inhibitors of GSK-3β.[23][24] The synthesis of novel derivatives from this compound could lead to the discovery of new and more potent GSK-3β inhibitors.

The logical relationship for its application in drug discovery is outlined below.

Disposal

Halogenated organic compounds should be disposed of as hazardous waste.[28] Collect waste containing this compound in a designated, properly labeled, and sealed container for hazardous waste. Follow all local and institutional regulations for chemical waste disposal.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional safety protocols.

References

- 1. CAS 304445-49-6: this compound [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. This compound, CAS No. 304445-49-6 - iChemical [ichemical.com]

- 4. 4'-Bromo-3'-fluoroacetophenone | CAS#:304445-49-6 | Chemsrc [chemsrc.com]

- 5. fishersci.be [fishersci.be]

- 6. 304445-49-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 7. 1-(4-BROMO-3-FLUOROPHENYL)ETHAN-1-ONE | CAS 304445-49-6 [matrix-fine-chemicals.com]

- 8. Absolute Chiral [absolutechiral.com]

- 9. 304445-49-6 Cas No. | 4’-Bromo-3’-fluoroacetophenone | Apollo [store.apolloscientific.co.uk]

- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 11. web.mit.edu [web.mit.edu]

- 12. ehs.umich.edu [ehs.umich.edu]

- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jetir.org [jetir.org]

- 18. The neuroprotective effects of benzylideneacetophenone derivatives on excitotoxicity and inflammation via phosphorylated Janus tyrosine kinase 2/phosphorylated signal transducer and activator of transcription 3 and mitogen-activated protein K pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Neuroprotective effects of acetophenone dimers from Acronychia pedunculata on human neuroblastoma SH-SY5Y cells in glutamate-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Neuroprotective effect of benzylideneacetophenone derivative on the MPTP model of neurodegeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. egrove.olemiss.edu [egrove.olemiss.edu]

- 28. 304445-49-6 | 4'-Bromo-3'-fluoroacetophenone | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

An In-depth Technical Guide to 1-(4-Bromo-3-fluorophenyl)ethanone

This technical guide provides a comprehensive overview of 1-(4-Bromo-3-fluorophenyl)ethanone, a key intermediate in the fields of medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and reactivity.

Chemical Identity and Synonyms

This compound is a halogenated aromatic ketone. Its structure features a phenyl ring substituted with a bromine atom, a fluorine atom, and an acetyl group. This combination of functional groups makes it a versatile building block in organic synthesis.

For clarity and comprehensive reference, a list of its common synonyms and identification numbers is provided in the table below.

| Identifier Type | Value |

| IUPAC Name | This compound |

| Synonym(s) | 4'-Bromo-3'-fluoroacetophenone |

| 3-Fluoro-4-bromoacetophenone | |

| 4-Bromo-3-fluoroacetophenone | |

| Ethanone, 1-(4-bromo-3-fluorophenyl)- | |

| 1-(4-bromo-3-fluorophenyl)ethan-1-one | |

| CAS Number | 304445-49-6 |

| Molecular Formula | C₈H₆BrFO |

| Molecular Weight | 217.04 g/mol |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Appearance | White to yellow solid | [1] |

| Boiling Point | 263.3 °C at 760 mmHg | [2] |

| Density | 1.535 g/cm³ | [2] |

| Flash Point | 113 °C | [2] |

| Storage Temperature | Room Temperature | [1] |

Role in Medicinal Chemistry and Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of bromine and fluorine atoms on the phenyl ring provides specific electronic properties and opportunities for further chemical modifications, such as cross-coupling reactions.[3]

This compound is a valuable precursor for the synthesis of more complex molecules, including chalcones and carbazoles, which are classes of compounds investigated for a wide range of therapeutic applications.[4] Its utility as a building block in drug discovery underscores its importance for research and development in the pharmaceutical industry.

Experimental Protocols

Detailed experimental procedures are critical for the successful application of this compound in a laboratory setting. Below are protocols for its synthesis and a common subsequent reaction.

Synthesis of this compound

A common method for the synthesis of this compound involves a multi-step process starting from 3-fluoro-4-bromo-acetyl chloride.[3]

Step 1: Amine Hydrolysis

-

In a closed reaction vessel equipped with stirring and cooling capabilities, combine 100 parts by mass of 3-fluoro-4-bromo-acetyl chloride and 400 parts by mass of dichloromethane.

-

Slowly add 41-55 parts by mass of dimethylhydroxylamine hydrochloride while maintaining the internal temperature at 18-24°C with continuous stirring.

-

Allow the reaction to proceed for 16-18 hours to obtain the reaction mixture.

Step 2: Extraction and Concentration

-

To the reaction mixture, add 280-300 parts by mass of deionized water for extraction.

-

Separate the oil layer and concentrate it under vacuum to yield solid 3-fluoro-4-bromo-N-methoxy-N-methylbenzeneamine.

Step 3: Nucleophilic Substitution

-

In a separate closed reaction vessel with stirring and cooling, add the 3-fluoro-4-bromo-N-methoxy-N-methylbenzeneamine obtained in the previous step and 400-450 parts by mass of tetrahydrofuran.

-

Cool the mixture to 0-5°C and slowly add 220-240 parts by mass of 3mol/L concentrated methylmagnesium chloride. Ensure the internal temperature does not exceed 24°C during the addition.

-

Continue the reaction for 2.5-3.5 hours at a temperature not exceeding 24°C.

Step 4: Separation and Purification

-

Add 180-220 parts by mass of deionized water to the reaction mixture for extraction.

-

Separate the oil layer and perform a second extraction with 280-310 parts by mass of ethyl acetate and 260-280 parts by mass of deionized water.

-

Concentrate the resulting organic phase under vacuum to obtain solid this compound.

Step 5: Drying

-

Dry the solid product for 12-14 hours to yield the final this compound.

Alpha-Bromination of this compound

This protocol describes the synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, a derivative with further synthetic potential.

Reaction Conditions:

-

Reactants: this compound (1 g, 4.6 mmol), Copper(II) bromide (2.1 g, 9.7 mmol)

-

Solvent: Ethyl acetate (50 mL)

-

Temperature: 60°C

-

Reaction Time: 12 hours

Procedure:

-

In a suitable reaction vessel, combine this compound and copper(II) bromide in ethyl acetate.

-

Stir the mixture at 60°C for 12 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone as a yellow solid (yield: 44%).[2]

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

References

- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 2. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN104529735A - 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(4-Bromo-3-fluorophenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromo-3-fluorophenyl)ethanone is a halogenated aromatic ketone that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine and a fluorine atom on the phenyl ring, imparts specific reactivity and electronic properties that make it a valuable precursor for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its synthesis, chemical and physical properties, and its significant applications, particularly as an intermediate in the development of kinase inhibitors for targeted cancer therapy.

Chemical and Physical Properties

This compound, also known as 3-fluoro-4-bromo-acetophenone, is an organic compound with the chemical formula C₈H₆BrFO.[1] It typically appears as a colorless to pale yellow liquid or solid, depending on its purity.[1] This compound is soluble in common organic solvents, which facilitates its use in a variety of synthetic transformations.[1] The presence of both bromine and fluorine substituents influences the molecule's electronic properties and provides multiple sites for further functionalization.[1]

| Property | Value | Reference |

| CAS Number | 304445-49-6 | [1] |

| Molecular Formula | C₈H₆BrFO | [1] |

| Molecular Weight | 217.04 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 263.3 °C at 760 mmHg | [2] |

| Density | 1.535 g/cm³ | [2] |

| Flashing Point | 113 °C | [2] |

| SMILES | CC(=O)c1ccc(Br)c(F)c1 | [1] |

| InChI | InChI=1S/C8H6BrFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods, with Friedel-Crafts acylation being a prominent route. A plausible and effective method involves the reaction of a suitable starting material with an acetylating agent in the presence of a Lewis acid catalyst.

Synthesis of this compound

A practical synthesis of this compound can be carried out starting from 3-fluoro-4-bromo-acetyl chloride.[3] The process involves the formation of an intermediate which then undergoes nucleophilic substitution.

Experimental Protocol: [3]

-

Amine Hydrolysis: In a closed reaction vessel equipped with stirring and cooling, 100 parts by mass of 3-fluoro-4-bromo-acetyl chloride are dissolved in 400 parts by mass of dichloromethane.

-

While maintaining the temperature at 18-24°C, 41-55 parts by mass of dimethylhydroxylamine hydrochloride are slowly added with continuous stirring.

-

The reaction is allowed to proceed for 16-18 hours.

-

Extraction and Concentration: Upon completion, 280-300 parts by mass of deionized water are added for extraction. The organic layer is separated and concentrated under vacuum to yield solid 3-fluoro-4-bromo-N-methoxy-N-methylbenzeneamine.

-

Nucleophilic Substitution: The resulting solid is dissolved in 400-450 parts by mass of tetrahydrofuran in a separate reaction vessel and cooled to 0-5°C.

-

220-240 parts by mass of a 3mol/L solution of methylmagnesium chloride are slowly added, ensuring the internal temperature does not exceed 24°C. The reaction is continued for 2.5-3.5 hours.

-

Purification: The reaction mixture is then subjected to extraction with 180-220 parts by mass of deionized water. The separated oil layer is further extracted with 280-310 parts by mass of ethyl acetate and 260-280 parts by mass of deionized water.

-

The organic phase is concentrated under vacuum to yield solid this compound.

-

Drying: The final product is dried for 12-14 hours.

Further Functionalization: Bromination

This compound can be further functionalized, for example, through bromination of the alpha-carbon of the ketone.

Experimental Protocol: [4]

-

A mixture of this compound (1 g, 4.6 mmol) and copper(II) bromide (2.1 g, 9.7 mmol) in ethyl acetate (50 mL) is prepared.

-

The mixture is stirred for 12 hours at 60°C.

-

After cooling to room temperature, the mixture is filtered.

-

The filtrate is concentrated, and the residue is purified by chromatography on silica gel using an ethyl acetate/petroleum ether eluent system.

-

This process yields 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone as a yellow solid (600 mg, 44% yield).

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a valuable starting material for the synthesis of various biologically active compounds. The bromo- and fluoro-substituted phenyl ring is a common feature in many kinase inhibitors.

Role as a Precursor for Kinase Inhibitors

Kinase inhibitors are a class of targeted therapy drugs that block the action of protein kinases, enzymes that are often overactive in cancer cells. The dysregulation of kinase signaling pathways is a hallmark of many cancers.[5]

Derivatives of this compound can be utilized in the synthesis of inhibitors targeting key kinases in cancer progression, such as Aurora Kinase B and BCR-ABL.[6][7]

-

Aurora Kinase B (AURKB): This serine/threonine kinase plays a crucial role in cell cycle regulation, and its overexpression is common in various human cancers.[6]

-

BCR-ABL: This fusion protein is a tyrosine kinase that is characteristic of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia.[7][8]

The synthesis of these inhibitors often involves modifying the acetyl group and utilizing the bromine atom for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further complexity and tailor the molecule for specific kinase targets.

Illustrative Signaling Pathway: BCR-ABL and Downstream Signaling

The BCR-ABL oncoprotein drives CML by activating multiple downstream signaling pathways that promote cell proliferation and survival. Inhibitors derived from precursors like this compound can block the ATP-binding site of the BCR-ABL kinase domain, thereby inhibiting its activity and shutting down these oncogenic signals.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its well-defined chemical properties and reactivity make it an ideal starting material for the development of targeted therapeutics, such as kinase inhibitors. The synthetic protocols outlined in this guide, along with an understanding of its role in accessing biologically active compounds, provide a solid foundation for researchers and drug development professionals working to create novel and effective treatments for diseases like cancer.

References

- 1. CAS 304445-49-6: this compound [cymitquimica.com]

- 2. This compound, CAS No. 304445-49-6 - iChemical [ichemical.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 5. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. – Kinase Inhibitors as Anticancer Drugs | Oncohema Key [oncohemakey.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 1-(4-Bromo-3-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromo-3-fluorophenyl)ethanone is a valuable starting material in medicinal chemistry and drug discovery.[1] Its substituted phenyl ring, featuring both bromine and fluorine atoms, offers multiple reaction sites for the synthesis of a diverse range of derivatives. The presence of the bromine atom allows for various cross-coupling reactions, while the ketone functionality can be further modified to introduce additional complexity. This document provides detailed protocols for the synthesis of key derivatives from this compound, including α-bromination, Suzuki and Buchwald-Hartwig cross-coupling reactions, and the synthesis of 1,4-benzothiazine derivatives. These derivatives are of significant interest in the development of novel therapeutic agents, including kinase inhibitors.

Application Notes

The derivatives of this compound are important precursors for a variety of biologically active molecules. The fluorinated phenyl ring is a common motif in many pharmaceuticals, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.

Key Applications:

-

Kinase Inhibitors: The core structure can be elaborated to target various kinases, which are critical in cell signaling pathways. For instance, derivatives of similar quinazoline compounds have been investigated as Aurora Kinase B (AURKB) inhibitors, a promising target in oncology.[2] Overexpression of AURKB is a hallmark of many aggressive cancers, and its inhibition can disrupt the cell cycle, leading to tumor growth inhibition.[2]

-

1,4-Benzothiazine Derivatives: These compounds are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]

-

Neurological and Cardiovascular Agents: The versatile scaffold can be adapted to synthesize compounds with potential applications in treating neurological and cardiovascular diseases.

Experimental Protocols

α-Bromination of this compound

This initial step is crucial for the subsequent synthesis of heterocyclic derivatives like 1,4-benzothiazines.

Reaction:

Protocol:

-

To a solution of this compound (1.0 eq) in a suitable solvent such as ethyl acetate, add copper(II) bromide (2.1 eq).

-

Stir the mixture at 60 °C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone.

| Reactant | Molecular Weight | Equivalents | Purity | Yield | Reference |

| This compound | 217.03 g/mol | 1.0 | >98% | - | N/A |

| Copper(II) Bromide | 223.35 g/mol | 2.1 | >99% | - | N/A |

| Product | Molecular Weight | - | - | ~44% | N/A |

| 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone | 295.93 g/mol | - | >95% | ~44% | N/A |

Suzuki Cross-Coupling Reaction